molecular formula C13H16ClNO2 B14285095 2-Chloro-N-[1-(4-methoxyphenyl)-2-methylprop-1-en-1-yl]acetamide CAS No. 118283-97-9

2-Chloro-N-[1-(4-methoxyphenyl)-2-methylprop-1-en-1-yl]acetamide

Cat. No.: B14285095
CAS No.: 118283-97-9
M. Wt: 253.72 g/mol
InChI Key: QJIWHWXGZSAXDP-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(4-methoxyphenyl)-2-methylprop-1-en-1-yl]acetamide is an organic compound with a complex structure that includes a chloroacetamide group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-(4-methoxyphenyl)-2-methylprop-1-en-1-yl]acetamide typically involves the reaction of chloroacetyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction . The product is then purified using recrystallization techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-(4-methoxyphenyl)-2-methylprop-1-en-1-yl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of primary or secondary amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-Chloro-N-[1-(4-methoxyphenyl)-2-methylprop-1-en-1-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(4-methoxyphenyl)-2-methylprop-1-en-1-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[1-(4-methoxyphenyl)-2-methylprop-1-en-1-yl]acetamide is unique due to the presence of both the chloroacetamide and methoxyphenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

118283-97-9

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

IUPAC Name

2-chloro-N-[1-(4-methoxyphenyl)-2-methylprop-1-enyl]acetamide

InChI

InChI=1S/C13H16ClNO2/c1-9(2)13(15-12(16)8-14)10-4-6-11(17-3)7-5-10/h4-7H,8H2,1-3H3,(H,15,16)

InChI Key

QJIWHWXGZSAXDP-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C1=CC=C(C=C1)OC)NC(=O)CCl)C

Origin of Product

United States

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